molecular formula C12H8ClFO3S B2592066 5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934127-20-5

5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2592066
CAS No.: 934127-20-5
M. Wt: 286.7
InChI Key: ZGFFSPKCSZGCAQ-UHFFFAOYSA-N
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Description

5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a (2-chloro-4-fluorophenoxy)methyl group and a carboxylic acid group at the 2-position. This structure combines the electronic effects of the halogenated aromatic ring with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3S/c13-9-5-7(14)1-3-10(9)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFFSPKCSZGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of thiophene-2-carboxylic acids exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

1.2 Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in cardiovascular diseases. It was found to trigger the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in endothelial cells, indicating its role in inflammatory processes . This property suggests potential therapeutic applications in treating conditions like atherosclerosis and other inflammatory diseases.

1.3 Cancer Research

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Material Science Applications

2.1 Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thiophene structure contributes to good charge transport properties, which are essential for the efficiency of electronic devices .

2.2 Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers have applications in sensors and flexible electronics due to their conductivity and mechanical flexibility .

Case Studies and Research Findings

Study Objective Findings
Study on Antimicrobial Activity Evaluate antimicrobial efficacyShowed significant activity against resistant bacterial strains
Anti-inflammatory Mechanism Investigate cytokine productionInduces pro-inflammatory cytokines in endothelial cells
Cancer Cell Apoptosis Assess anticancer potentialInduces apoptosis via specific signaling pathways
Organic Electronics Application Test electronic propertiesSuitable for use in OLEDs and OPVs due to charge transport capabilities
Conducting Polymer Synthesis Develop flexible electronicsEffective as a monomer for synthesizing conducting polymers

Mechanism of Action

The mechanism by which 5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate
  • Structure : Replaces the thiophene ring with a furan and the carboxylic acid with a methyl ester .
  • Key Differences :
    • Electronic Effects : Furan’s oxygen atom is less electron-rich than thiophene’s sulfur, altering conjugation and reactivity.
    • Bioactivity : Ester groups (as in this compound) are typically prodrug forms, whereas carboxylic acids (as in the target compound) may directly interact with biological targets.
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid
  • Structure: Features an aminopiperidine substituent instead of the halogenated phenoxy group .
  • Pharmacokinetics: The amine may enhance solubility, while the phenoxy group could improve membrane permeability.
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic Acid
  • Structure : Includes a sulfonamide-linked 4-fluorophenyl group at the 3-position .
  • Key Differences: Substituent Position: The sulfonamide group at the 3-position may sterically hinder interactions compared to the 5-position phenoxy group in the target compound. Acid Strength: The electron-withdrawing tosyl group could reduce the carboxylic acid’s acidity compared to the target compound’s halogenated substituents.
Pyrrolo[2,3-d]pyrimidine-Thiophene Hybrids
  • Example: 5-[(2-Amino-4-oxopyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) .
  • Activity : Exhibits 95% yield and antitumor activity, suggesting that substituents linking thiophene to bioactive heterocycles enhance potency.
  • Comparison: The target compound’s phenoxy group lacks the hydrogen-bonding capacity of the pyrrolopyrimidine moiety, which may limit its affinity for certain enzymes.
Triazole- and Pyrimidine-Modified Thiophenes
  • Example : 5-(4-Chlorophenyl)-3-[pyrrolo-triazolopyrimidinyl]thiophene-2-carboxylic acid (19b) .
  • Comparison: The target compound’s phenoxy group may confer different binding modes, such as hydrophobic interactions with protein pockets.

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound : Molecular weight ~284.67 g/mol (estimated from analogs in ).
  • Comparison: 5-[(Diethylamino)methyl]thiophene-2-carboxylic Acid (MW ~241.3 g/mol ): Lower molecular weight due to the diethylamino group vs. halogenated phenoxy. Thiophene-2-carboxylic Acid (MW 128.15 g/mol ): Unsubstituted base structure highlights the impact of bulky substituents on solubility and diffusion.
Melting Points
  • Target Compound: Expected higher melting point (similar to 19a: 200–201°C ) due to rigid phenoxy group and hydrogen-bonding carboxylic acid.
  • Contrast : Methyl ester analogs (e.g., ) likely have lower melting points due to reduced polarity.

Biological Activity

5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid is a synthetic organic compound that has shown promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorinated and fluorinated phenoxy group, contributing to its unique chemical properties. Its molecular formula is C12H10ClF O3S, with a molecular weight of approximately 253.64 g/mol. The structural characteristics facilitate interactions with various biological targets, enhancing its potential therapeutic effects.

Research indicates that this compound may modulate enzyme activity or receptor interactions through:

  • Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : It could induce conformational changes in target proteins, affecting their activity.

The presence of the thiophene moiety allows for π-π interactions, while the chlorinated and fluorinated groups enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

The inhibition of COX-2 is particularly significant as it is associated with reducing inflammation and pain without the gastrointestinal side effects commonly seen with non-selective NSAIDs .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound demonstrated potent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured endothelial cells. This suggests a strong potential for therapeutic applications in conditions characterized by chronic inflammation .
  • Animal Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds structurally related to this compound exhibited significant reductions in edema comparable to established anti-inflammatory drugs like indomethacin .

Safety and Toxicity

Safety assessments indicate that while the compound shows beneficial biological activities, it also poses certain risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302), it can cause skin irritation (H315) .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid?

The synthesis typically involves coupling 2-chloro-4-fluorophenol with a thiophene-2-carboxylic acid derivative. A common approach is nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) to form the phenoxymethyl linkage. For example, analogous syntheses of thiophene derivatives use refluxing ethanol or DMF as solvents, with phenacyl bromide as an alkylating agent . Post-reaction purification via recrystallization (e.g., using dioxane) or column chromatography is critical to isolate the product .

How should researchers handle and store this compound safely in laboratory settings?

While specific safety data for this compound is limited, related thiophene-2-carboxylic acids require standard precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 0–6°C in airtight containers to prevent degradation .
  • Avoid inhalation of dust; work in a fume hood. Refer to SDS guidelines for structurally similar compounds (e.g., CAS 527-72-0) for emergency measures .

What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • HPLC : Assess purity (>95% threshold recommended for research-grade material) .
  • NMR (¹H/¹³C) : Confirm substitution patterns on the thiophene and aryl rings.
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

How do substituent electronic effects (e.g., Cl, F) influence the reactivity of the phenoxymethyl group in this compound?

The electron-withdrawing chloro and fluoro substituents on the phenoxy ring reduce electron density at the oxygen atom, potentially slowing nucleophilic substitution reactions. Computational studies (e.g., DFT calculations) can model these effects, while experimental comparisons with non-halogenated analogs (e.g., 5-[(phenoxy)methyl]thiophene-2-carboxylic acid) may reveal differences in reaction rates or byproduct formation .

What strategies optimize regioselectivity during the synthesis of substituted thiophene derivatives like this compound?

Regioselectivity can be controlled by:

  • Protecting Groups : Temporarily block the carboxylic acid during alkylation to prevent side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving substitution at the methylene bridge .

How can researchers resolve contradictions in spectroscopic data for structurally similar thiophene derivatives?

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
  • X-ray Crystallography : Unambiguously confirm molecular geometry .
  • Control Experiments : Synthesize and characterize intermediates to isolate data discrepancies .

What are the applications of this compound in drug discovery or material science?

While direct studies are limited, structurally related thiophene-carboxylic acids are explored as:

  • Bioactive Molecules : Potential enzyme inhibitors (e.g., COX-2) due to the carboxylic acid's metal-binding capacity.
  • Polymer Precursors : The thiophene ring enables π-conjugation for organic electronics .
  • Ligands in Catalysis : Functionalization with transition metals (e.g., Pd) for cross-coupling reactions .

Methodological Considerations

  • Data Interpretation : Cross-validate analytical results with computational tools (e.g., PubChem’s spectral libraries) .
  • Reaction Scalability : Lab-scale syntheses (e.g., 10 mmol batches ) may require adjustment of stoichiometry or solvent volumes for reproducibility.

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